molecular formula CH3NO B008465 Formamide, [14C] CAS No. 104809-61-2

Formamide, [14C]

Cat. No. B008465
M. Wt: 47.033 g/mol
InChI Key: ZHNUHDYFZUAESO-NJFSPNSNSA-N
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Description

Formamide, also known as methanamide, is the simplest naturally occurring monocarboxylic acid amide . It is a colorless liquid which is miscible with water and has an ammonia-like odor . It is a chemical feedstock for the manufacture of sulfa drugs, other pharmaceuticals, herbicides, pesticides, and in the manufacture of hydrocyanic acid .


Synthesis Analysis

Formamide can be synthesized from methanol and ammonia under ambient conditions . Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Nickel-Iron nitride heterostructures under mild hydrothermal conditions . An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .


Molecular Structure Analysis

The molecular structure of Formamide is CH3NO . It is the smallest molecule with a peptide bond . The 3D structure of Formamide can be viewed using Java or Javascript .


Chemical Reactions Analysis

Formamide decomposes into carbon monoxide and ammonia at 180 °C . It can also be used in the synthesis of formamidine acetate by cathodic reduction of cyanamide in an aqueous electrolyte .


Physical And Chemical Properties Analysis

Formamide is a colorless, oily liquid . It has a melting point of 2 to 3 °C and a boiling point of 210 °C . It is miscible with water and has an ammonia-like odor .

Scientific Research Applications

  • Prebiotic Chemistry : Formamide serves as a chemical framework for the formation of nucleic polymers, aiding in the stability of phosphoester bonds. This property is crucial in prebiotic chemical equilibria, potentially enabling Darwinian evolution (Saladino et al., 2007).

  • Chemical Synthesis : Dibutyl[14C]formamide is valuable as a formylating agent in Vilsmeier–Haack reactions and as a phosphodiesterase-4 inhibitor (Ho et al., 2005).

  • DNA Sequencing : In DNA sequencing, formamide helps resolve compression issues and accelerates the annealing reaction on ice (Kang & Kim, 1997).

  • Thermal Stability of DNA : Formamide lowers the melting temperature of duplex DNA, affecting the width of the thermal transition without impacting DNA reassociation rates up to 30% (Sadhu et al., 1984); (Blake & Delcourt, 1996).

  • Catalysis in Organic Chemistry : Formamides are effective nitrogen nucleophiles in palladium(II) catalyzed oxidative cyclizations, useful for synthesizing imidazolidines (Benthem et al., 1994).

  • Astrobiology : Formamide is significant in prebiotic chemistry, leading to precursors of genetic and metabolic molecules (Ayouz et al., 2019).

  • Flow Cytometry : Formamide treatment enhances cell cycle analysis in flow cytometry, providing results equivalent or superior to other treatments (Carbonari, 2016).

  • In Situ Hybridization : Replacing traditional solvents with formamide in in situ hybridization reduces hybridization time, aiding in understanding nucleic acid interactions (Matthiesen & Hansen, 2012).

  • Biochips : Formamide affects the DNA denaturation temperature on microarrays, influencing the dissociation temperature (Fuchs et al., 2010).

  • Medicinal Chemistry : Cross-dehydrogenative coupling reactions with formamides prepare various derivatives used in medicinal chemistry and natural product synthesis (He et al., 2020).

  • Nucleobase Synthesis : Formamide synthesizes nucleobases like purine and adenine in the presence of montmorillonites, essential in genetic processes (Saladino et al., 2004).

  • Radiation-Induced Degradation Study : N-(2′-Deoxy-Δ-D-erythropentofuranosyl) formamide is a degradation product of 2′-deoxythymidine, analyzed using NMR for its molecular conformation (Cadet et al., 1981).

  • Capillary Electrophoresis : In capillary electrophoresis, formamide leads to higher efficiencies and shorter analysis times compared to aqueous media (Sahota & Khaledi, 1994).

  • Astrophysical Studies : Formamide synthesizes new molecular species under simulated astrophysical conditions like ion irradiation at low temperatures (Brucato et al., 2006).

  • Formamide-Free ISH : Formamide-free in situ hybridization (ISH) is safer, cheaper, faster, and more suitable for diagnostic use (Thomas et al., 1993).

  • Antitumor Agents : N-methylformamide and N, N-dimethyl-14C-formamide are explored as antitumor agents (Threadgill & Gate, 1983).

  • One-Pot Synthesis of Derivatives : Formamide derivatives can be synthesized efficiently using thiamine hydrochloride as a catalyst (Lei et al., 2010).

  • NMR and IR Studies : Dissolved electrolytes' impact on the structure of liquid formamide is studied using NMR and IR, highlighting sensitivity to chemical shifts and relaxation times (Lees et al., 1979).

Safety And Hazards

Formamide is a reproductive toxin and can cause serious eye damage . It is toxic if inhaled and may cause genetic defects . It may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Formamide has promising applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has the potential to support growth and production in biotechnological processes . Furthermore, it can be used as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions .

properties

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.033 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, [14C]

Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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96 g
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
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8-benzoylguanosine 3',5'-cyclic phosphate
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8-methyl-cGMP
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8-n-butyryl
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8-isobutyryl
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Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide, [14C]
Reactant of Route 2
Formamide, [14C]

Citations

For This Compound
10
Citations
JZ Ho, CS Elmore, MA Wallace, D Yao… - Helvetica chimica …, 2005 - Wiley Online Library
A simple, high‐yielding synthesis of dibutyl[ 14 C]formamide ([ 14 C]DBF; 1) from 14 CO 2 was developed (Scheme 1): reaction of LiBEt 3 H and 14 CO 2 followed by aqueous workup …
Number of citations: 30 onlinelibrary.wiley.com
I Nakatsuka, H Kanamaru, T Kamada… - Journal of Labelled …, 1986 - Wiley Online Library
… 1 ,2,4-Triazo1e-l4C (4) prepared from formamide-14C (3) 1 4; … give radioactive N,N-diformylhydrazine (8’) (about 2/3 specific activity of f~namide-’~C used) and diluted formamide-14C …
H SHINOZAKI - Journal of Nutritional Science and Vitaminology, 1975 - jstage.jst.go.jp
… Radio active thiamine• HCl (thiazol-2-14C, 100ƒÊCi/mg) and TTFD• EHCL(formamide-14C, 15ƒÊCi/mg) were previously diluted to an appropriate concentration by respective cold …
Number of citations: 2 www.jstage.jst.go.jp
K Vereš, J Kozel, Ž Procházka - Collection of Czechoslovak …, 1963 - cccc.uochb.cas.cz
Reduction of 3-e 4 C-formyl) indole was carried out by a known procedures. The last step of the synthesis was elaborated from the preliminary data recorded by Gmelin and Virtanen1 (…
Number of citations: 3 cccc.uochb.cas.cz
C Ursin - Chemosphere, 1985 - Elsevier
The initial degradation rates of 14 C-phenol, 14 CN, N-dimethyl formamide and 14 C-MCPA was investigated in freshly collected (non-adapted) seawater and marine sediment. A rapid …
Number of citations: 14 www.sciencedirect.com
S ULICK, WR EBERLEIN, AR BLIFFELD… - The Journal of …, 1980 - academic.oup.com
A search was made for an abnormality in aldosterone biosynthesis in congenital adrenal hyperplasia due to a cortisol 21-hydroxylation defect. Examination of the urinary metabolites of …
Number of citations: 17 academic.oup.com
HM Bolt, H Remmer - Xenobiotica, 1972 - Taylor & Francis
1. Following the intravenous administration of [4- 14 C]mestranol (34 μg/kg) to female rats, 44.9 and 3.3% of the dose of radioactivity was excreted in the faeces and urine, respectively, …
Number of citations: 22 www.tandfonline.com
B Nammalwar, NP Muddala, FM Watts, RA Bunce - Tetrahedron, 2015 - Elsevier
OSU-6, an MCM-41 type hexagonal mesoporous silica with strong Bronsted acid properties, has been used to promote the high-yield conversion of carboxylic acids and esters to …
Number of citations: 33 www.sciencedirect.com
P Prediger, AR da Silva, CRD Correia - Tetrahedron, 2014 - Elsevier
New synthetic routes toward the commercial drugs cinacalcet hydrochloride, alverine, and tolpropamine were developed using a Heck–Matsuda arylation as the key-step. Several …
Number of citations: 44 www.sciencedirect.com
F Attaby, AH El-Ghandour, AR Sayed… - Current Bioactive …, 2013 - ingentaconnect.com
A new and efficient method for the preparation of 3-amino-6-thieno[2,3-b]pyridine-2-carbohydrazides and pyrido[3',2':4,5]thieno[3,2-d]pyramidinones from one-pot synthesis has been …
Number of citations: 2 www.ingentaconnect.com

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